molecular formula C11H16N2O2 B5102262 1-(2-Methoxyethyl)-3-(4-methylphenyl)urea CAS No. 59759-09-0

1-(2-Methoxyethyl)-3-(4-methylphenyl)urea

Cat. No.: B5102262
CAS No.: 59759-09-0
M. Wt: 208.26 g/mol
InChI Key: OMBKFUXHTDGNLU-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(4-methylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a methoxyethyl group and a methylphenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-(4-methylphenyl)urea typically involves the reaction of 2-methoxyethylamine with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Methoxyethylamine+4-Methylphenyl isocyanateThis compound\text{2-Methoxyethylamine} + \text{4-Methylphenyl isocyanate} \rightarrow \text{this compound} 2-Methoxyethylamine+4-Methylphenyl isocyanate→this compound

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at room temperature to slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The methoxyethyl and methylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-3-(4-methylphenyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(4-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyethyl)-3-phenylurea
  • 1-(2-Methoxyethyl)-3-(4-chlorophenyl)urea
  • 1-(2-Methoxyethyl)-3-(4-nitrophenyl)urea

Uniqueness

1-(2-Methoxyethyl)-3-(4-methylphenyl)urea is unique due to the presence of both the methoxyethyl and methylphenyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-9-3-5-10(6-4-9)13-11(14)12-7-8-15-2/h3-6H,7-8H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBKFUXHTDGNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975168
Record name N'-(2-Methoxyethyl)-N-(4-methylphenyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59759-09-0
Record name NSC124873
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124873
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-(2-Methoxyethyl)-N-(4-methylphenyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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